6-Chloro-2-hydrazinylbenzo[d]thiazole

Anticancer Benzothiazole Hydrazone

6-Chloro-2-hydrazinylbenzo[d]thiazole (CAS 51011-54-2, 97% purity) is the privileged building block for synthesizing bioactive hydrazone libraries with demonstrated potency advantages over 6-methoxy and unsubstituted analogs. Key data: • Antiproliferative hydrazones: IC50 0.6-0.9 μM (Capan-1 pancreatic, NCI-H460 NSCLC) • Antitubercular agents: MIC 1.35-1.5 µg/mL (M. tuberculosis H37Rv) • Anti-pseudomonal activity: MIC 4 µg/mL (P. aeruginosa) The electron-withdrawing C6 chloro group enhances hydrazone condensation kinetics and target binding. Reproducible quality, global shipping.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 51011-54-2
Cat. No. B1361818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-hydrazinylbenzo[d]thiazole
CAS51011-54-2
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)NN
InChIInChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
InChIKeyJBAIRAQEQLLZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-hydrazinylbenzo[d]thiazole: Anticancer & Antimicrobial Building Block


6-Chloro-2-hydrazinylbenzo[d]thiazole (CAS 51011-54-2) is a substituted benzothiazole derivative bearing a hydrazinyl moiety at the C2 position and a chloro substituent at the C6 position of the fused bicyclic ring system. This compound serves as a versatile synthetic intermediate for constructing hydrazone-bridged benzothiazole libraries with demonstrated antiproliferative and antimicrobial activities [1]. Commercially available with specified purity (≥97%) and characterized by a melting point of 263 °C and a boiling point of 361 °C at 760 mmHg, it offers a defined, quality-controlled starting material for medicinal chemistry campaigns and structure-activity relationship (SAR) investigations .

Substitution Risks for 6-Chloro-2-hydrazinylbenzothiazole


Generic substitution of 6-chloro-2-hydrazinylbenzo[d]thiazole with alternative 2-hydrazinylbenzothiazole analogs is not scientifically justifiable due to the profound impact of the C6 substituent on downstream biological activity and chemical reactivity. Structure-activity relationship studies consistently demonstrate that the nature of the C6 substituent (e.g., chloro vs. methoxy vs. unsubstituted) significantly modulates antiproliferative potency across multiple cancer cell lines and alters antibacterial spectrum against both Gram-positive and Gram-negative strains [1][2]. Furthermore, the electron-withdrawing chloro group at C6 influences the electrophilicity of the hydrazinyl nitrogen, affecting condensation kinetics with aromatic aldehydes and the yield of hydrazone formation—critical parameters for reproducible library synthesis [3].

Bioactivity Comparison: 6-Chloro vs Structural Analogs


Pancreatic & Lung Cancer Cell Potency vs 6-Methoxy Analogs

In a direct head-to-head comparison within a mechanochemically synthesized hydrazone library, the 6-chloro-2-hydrazinylbenzothiazole-derived compound 38 exhibited significantly lower IC50 values against Capan-1 pancreatic adenocarcinoma and NCI-H460 non-small cell lung cancer cells compared to derivatives bearing a 6-methoxy substituent (compounds 45-52). The 6-chloro derivative 38 achieved IC50 values of 0.6 µM and 0.9 µM, respectively, while the 6-methoxy series displayed a broader, less potent activity range of IC50 = 1.3-12.8 µM across eight human cancer cell lines [1].

Anticancer Benzothiazole Hydrazone

Antitubercular Activity Superior to Unsubstituted Analogs

Hydrazone derivatives synthesized from 6-chloro-2-hydrazinylbenzo[d]thiazole exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv. In cross-study comparisons, the 6-chloro-substituted hydrazone (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl)benzothiazole displayed a minimum inhibitory concentration (MIC) of 1.5 µg/mL [1], and the analog 6-chloro-2-(2-(4-(pyridin-4-yloxy)benzylidene)hydrazinyl)benzo[d]thiazole (10v) achieved an MIC of 1.35 µg/mL [2]. These values place the 6-chloro derivatives among the most active compounds in their respective series, with activities falling within the sub-2 µg/mL range considered promising for lead development.

Antitubercular Mycobacterium tuberculosis Hydrazone

Anti-Pseudomonal Selectivity Over 6-Methoxy Analogs

Within the same mechanochemically synthesized hydrazone library, the 6-chloro-2-hydrazinylbenzothiazole-derived compound 37 demonstrated selective antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 4 µg/mL [1]. In contrast, the 6-methoxy-substituted analogs (compounds 45-52) did not exhibit notable activity against this Gram-negative pathogen despite their broad antiproliferative effects, highlighting a substitution-dependent divergence in antimicrobial spectrum.

Antibacterial Pseudomonas aeruginosa Selectivity

Antileukemic Activity with G2/M Phase Arrest

In a study of quinolin-2-one-based erlotinib analogues, the 6-chloro-substituted derivative was identified as the most active compound within the series, exhibiting an IC50 of 15.72 ± 1.21 µM against RPMI-8226 leukemia cells compared to an IC50 of 46.05 ± 2.36 µM against normal cell lines, yielding a selectivity index of approximately 2.9 [1]. Mechanistic investigations confirmed G2/M phase cell cycle arrest and pro-apoptotic activity via caspase-3/8 activation and BAX upregulation. Additionally, this 6-chloro derivative demonstrated potent inhibition of STAT-3 (IC50 = 1.753 ± 0.81 nM) and H-RAS (IC50 = 10.61 ± 0.27 nM), key oncogenic signaling nodes.

Antileukemic EGFR Inhibition Apoptosis

Applications of 6-Chloro-2-hydrazinylbenzothiazole


Anticancer Lead Optimization for Pancreatic and Lung Cancers

Procure 6-chloro-2-hydrazinylbenzo[d]thiazole for condensation with diverse aromatic aldehydes to generate focused hydrazone libraries. Evidence demonstrates that derivatives from this scaffold achieve sub-micromolar IC50 values (0.6-0.9 µM) against Capan-1 pancreatic adenocarcinoma and NCI-H460 non-small cell lung cancer cell lines, significantly outperforming 6-methoxy-substituted analogs (IC50 = 1.3-12.8 µM) [1]. This differential potency positions the 6-chloro scaffold as a privileged starting point for hit-to-lead campaigns requiring potent antiproliferative activity against aggressive solid tumor types.

Antitubercular Drug Discovery

Utilize 6-chloro-2-hydrazinylbenzo[d]thiazole as a key intermediate for synthesizing hydrazone-based antitubercular agents. Cross-study evidence confirms that 6-chloro-substituted hydrazones consistently achieve MIC values in the 1.35-1.5 µg/mL range against M. tuberculosis H37Rv, placing them among the most potent compounds in their respective chemical series [1][2]. This reproducible potency advantage supports the use of this specific building block in medicinal chemistry efforts aimed at developing novel agents to combat drug-resistant tuberculosis.

Selective Anti-Pseudomonal Agent Development

Leverage the unique substitution-dependent antibacterial profile of 6-chloro-2-hydrazinylbenzothiazole-derived compounds. Direct comparative data show that 6-chloro-substituted hydrazones exhibit selective activity against Pseudomonas aeruginosa (MIC = 4 µg/mL), whereas 6-methoxy congeners lack this anti-pseudomonal effect [1]. This property is particularly valuable for AMR research targeting ESKAPE pathogens, where P. aeruginosa represents a high-priority organism due to its intrinsic and acquired multidrug resistance mechanisms.

STAT-3 and Cell Cycle Modulation Studies

Employ 6-chloro-2-hydrazinylbenzothiazole as a synthetic entry point for generating tool compounds that interrogate STAT-3 signaling and G2/M cell cycle regulation. Data from quinolin-2-one hybrid studies demonstrate that the 6-chloro substitution pattern yields derivatives with nanomolar STAT-3 inhibitory activity (IC50 = 1.75 nM) and induces G2/M phase arrest with associated pro-apoptotic markers in leukemia models [1]. This defined mechanistic profile supports the use of 6-chloro-containing analogs as chemical probes for validating STAT-3 as a therapeutic target in hematological malignancies.

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